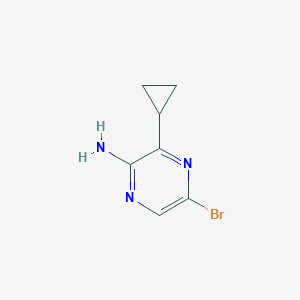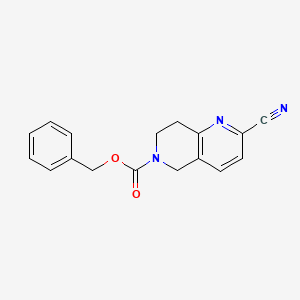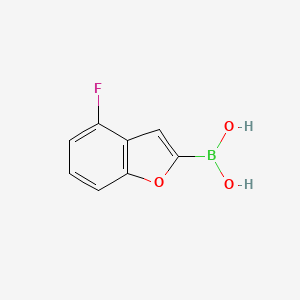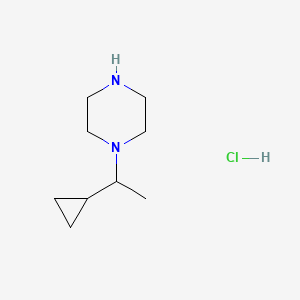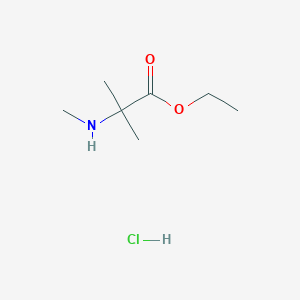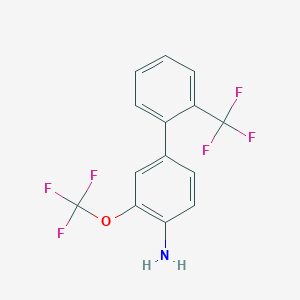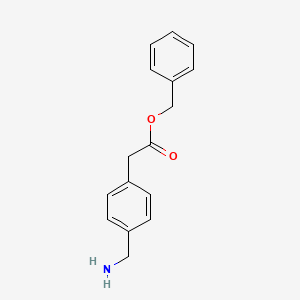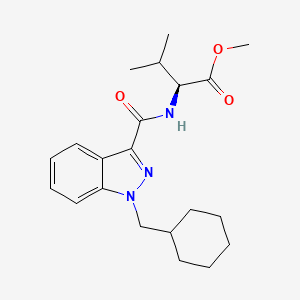
马-希米那卡
科学研究应用
MA-CHMINACA 主要用于法医和研究应用。 它在质谱和其他分析技术中用作分析参考标准,用于识别和量化生物和环境样品中的合成大麻素 . 该化合物也用于研究合成大麻素的代谢和毒理学 .
作用机制
生化分析
Biochemical Properties
Ma-chminaca plays a significant role in biochemical reactions, primarily through its interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes. Ma-chminaca binds with high affinity to these receptors, mimicking the effects of endogenous cannabinoids. This binding leads to the activation of G-protein coupled receptors, which in turn modulate the activity of adenylate cyclase, reducing cyclic AMP levels and affecting various downstream signaling pathways .
Cellular Effects
Ma-chminaca influences several cellular processes, including cell signaling, gene expression, and cellular metabolism. In neuronal cells, Ma-chminaca’s activation of CB1 receptors can inhibit neurotransmitter release, affecting synaptic transmission and plasticity. This can lead to altered mood, cognition, and perception. In immune cells, activation of CB2 receptors by Ma-chminaca can modulate cytokine release, impacting inflammatory responses . Additionally, Ma-chminaca has been shown to affect gene expression by altering the transcription of genes involved in cell survival, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, Ma-chminaca exerts its effects through several mechanisms. It binds to the orthosteric site of CB1 and CB2 receptors, leading to receptor activation. This interaction inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently decreasing protein kinase A activity. Ma-chminaca also influences ion channel activity, particularly calcium and potassium channels, which can affect neurotransmitter release and neuronal excitability . Furthermore, Ma-chminaca can modulate the activity of various kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins .
准备方法
合成路线和反应条件
MA-CHMINACA 是通过一系列化学反应合成的,这些反应涉及 AB-CHMINACA 代谢物 M2 的酯化反应。 该过程通常涉及使用甲醇作为注射溶剂,这导致酰胺基团转化为酯基团 . 反应条件包括使用分析物保护剂,以防止气相色谱-质谱 (GC-MS) 分析过程中发生热解降解 .
工业生产方法
化学反应分析
反应类型
MA-CHMINACA 会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成羟基化代谢物。
还原: 还原反应可以将酯基团还原回酰胺基团。
取代: 取代反应可以在吲唑环或环己基甲基尾部发生.
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂(如高锰酸钾用于氧化)、还原剂(如氢化铝锂用于还原)和各种亲核试剂用于取代反应 .
主要产品
相似化合物的比较
类似化合物
AB-CHMINACA: 结构相似,但具有羟基而不是甲基酯基。
ADB-CHMINACA: 另一种合成大麻素,具有类似的吲唑核心结构。
AMB-CHMINACA: 类似于 MA-CHMINACA,但具有不同的侧链.
独特性
MA-CHMINACA 的独特性在于其特殊的酯化,这改变了其与类似物的药代动力学特性。 这种修饰会影响其代谢稳定性、生物利用度和整体效力 .
属性
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)22-20(25)19-16-11-7-8-12-17(16)24(23-19)13-15-9-5-4-6-10-15/h7-8,11-12,14-15,18H,4-6,9-10,13H2,1-3H3,(H,22,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGXDSTBHQLKJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344891 | |
| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-96-1 | |
| Record name | Ma-chminaca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MA-CHMINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU56JJP891 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques were used to identify MA-CHMINACA in herbal incense products?
A1: The study employed a combination of Gas Chromatography-Mass Spectrometry (GCMS) and Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF) to initially identify the presence of MA-CHMINACA in the herbal incense samples. Further confirmation was achieved by comparing the analytical data with that of a reference standard of MA-CHMINACA analyzed under the same experimental conditions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



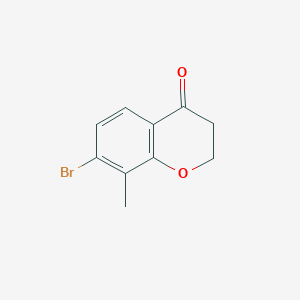
![2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride](/img/structure/B1381779.png)
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine](/img/structure/B1381780.png)
